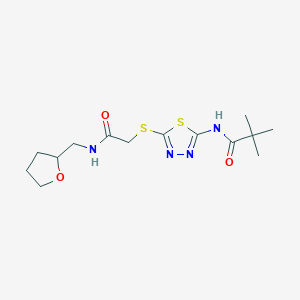

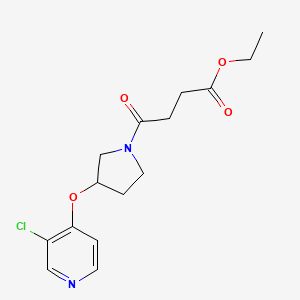

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a 1,2,3-triazole ring, and a trifluoromethyl group. The thiophene and 1,2,3-triazole rings are heterocyclic compounds that often appear in various pharmaceuticals and agrochemicals due to their broad range of chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Thiophene and 1,2,3-triazole rings, for example, are known to participate in various chemical reactions .Scientific Research Applications

Fungicidal Applications

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide derivatives have shown potential in fungicidal applications. A study described the design and synthesis of such derivatives by splicing nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene. These compounds exhibited excellent fungicidal activities, particularly against cucumber downy mildew, surpassing some commercial fungicides in efficacy, highlighting their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).

Corrosion Inhibition

Nicotinamide derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties. Research indicates that these derivatives can effectively inhibit corrosion on mild steel in hydrochloric acid solutions. The inhibitors demonstrated an ability to suppress both anodic and cathodic processes, categorizing them as mixed-type corrosion inhibitors. The study provides insight into the potential application of these derivatives in corrosion protection, which is crucial for the longevity and safety of metal structures in corrosive environments (Chakravarthy et al., 2014).

Anticancer Potential

Nicotinamide derivatives, structurally related to this compound, have been explored for their anticancer properties. A particular study synthesized a series of these derivatives and tested them against a panel of 60 human cancer cell lines. Some compounds in this series displayed significant anticancer activity, indicating the potential of this chemical structure in developing anticancer agents. The compounds were found to induce cell cycle arrest and inhibit tubulin polymerization, a mechanism often targeted in cancer therapy (Kamal et al., 2014).

Antimicrobial and Antifungal Properties

Another study focused on nicotinamide derivatives revealed their antimicrobial and antifungal properties. The derivatives were synthesized and tested against various bacterial and fungal species. The results showed that some of these compounds exhibited activities comparable to standard drugs, underscoring their potential as antimicrobial and antifungal agents (Patel & Shaikh, 2010).

properties

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5OS/c15-14(16,17)12-2-1-9(5-18-12)13(23)19-6-10-7-22(21-20-10)11-3-4-24-8-11/h1-5,7-8H,6H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHBWCWVQONFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCC2=CN(N=N2)C3=CSC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)

![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)

![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)